Oxepane-2,7-dione

説明

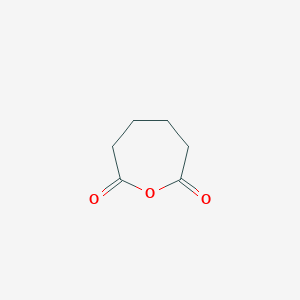

Structure

3D Structure

特性

IUPAC Name |

oxepane-2,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c7-5-3-1-2-4-6(8)9-5/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPSKCQCQZUGWNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)OC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29254-17-9 | |

| Record name | 2,7-Oxepanedione, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29254-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID401316648 | |

| Record name | Adipic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401316648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2,7-Oxepanedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040732 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2035-75-8 | |

| Record name | Adipic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2035-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adipic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401316648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Adipic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.366 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,7-Oxepanedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040732 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

22 °C | |

| Record name | 2,7-Oxepanedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040732 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Oxepane-2,7-dione from Adipic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis of oxepane-2,7-dione, the cyclic anhydride (B1165640) of adipic acid. The formation of this seven-membered ring presents unique challenges compared to the more facile formation of five- or six-membered cyclic anhydrides. This guide details the prevalent and effective synthetic methodologies, complete with experimental protocols, quantitative data, and process visualizations to aid in laboratory application.

Introduction and Synthetic Strategy

Oxepane-2,7-dione, also known as adipic anhydride, is a valuable monomer and chemical intermediate. The direct thermal dehydration of adipic acid is generally inefficient and gives poor yields because the formation of a seven-membered ring is entropically and enthalpically less favored than the formation of five- or six-membered rings, such as succinic or phthalic anhydride[1][2][3]. The primary challenge lies in overcoming the tendency of adipic acid to form linear polyanhydrides upon heating.

The most successful and widely cited method circumvents this issue by employing a two-stage chemical dehydration and depolymerization process. Initially, adipic acid is treated with a powerful dehydrating agent, typically acetic anhydride, to form oligomeric or polymeric adipic anhydride. In the second stage, this polymeric intermediate is catalytically depolymerized under vacuum and high temperature, allowing the monomeric cyclic oxepane-2,7-dione to distill off as it is formed.

Reaction Pathway and Mechanism

The synthesis proceeds through an initial conversion of adipic acid into a polymeric anhydride intermediate using acetic anhydride. This is followed by a catalyst-driven depolymerization at high temperature to yield the desired cyclic monomer, which is isolated by distillation.

Caption: Overall reaction pathway for the synthesis of oxepane-2,7-dione.

Experimental Protocols

The following protocol is a synthesized methodology based on established literature procedures[4][5].

3.1. Materials and Equipment

-

Reagents: Adipic acid, Acetic anhydride, Zinc acetate (or Zinc acetate monohydrate), Methylene (B1212753) chloride (for handling).

-

Apparatus: Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, vacuum distillation apparatus (including a short-path distillation head), cold trap, and a vacuum pump capable of reaching <1 mm Hg.

3.2. Step-by-Step Procedure

-

Anhydride Formation:

-

Combine adipic acid (e.g., 0.66 mol, 96.3 g) and acetic anhydride (e.g., 400 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser[4].

-

Heat the mixture to reflux at approximately 160°C and maintain for 4 hours[4]. This step converts the dicarboxylic acid into a mixture of mixed and polymeric anhydrides.

-

-

Removal of Excess Reagent:

-

Catalytic Depolymerization and Distillation:

-

Once the excess reagents are removed, cool the flask and add a catalytic amount of zinc acetate[4].

-

Replace the standard distillation head with a short-path distillation apparatus and connect to a high-vacuum line (<1 mm Hg) with a cold trap[5].

-

Slowly and carefully heat the flask. The temperature of the flask may need to be raised to approximately 215-225°C[5].

-

Collect the product, oxepane-2,7-dione, as a clear, colorless liquid which distills between 180°C and 210°C under high vacuum[5]. The receiver flask may need to be warmed to prevent solidification of the product upon collection.

-

-

Product Handling:

-

The collected oxepane-2,7-dione will solidify upon cooling. It can be dissolved in a solvent like methylene chloride for easier handling and transfer before it solidifies[5].

-

Experimental Workflow Visualization

The logical flow of the experimental procedure, from setup to product isolation, is outlined below.

Caption: Step-by-step workflow for the synthesis and isolation of oxepane-2,7-dione.

Quantitative Data Summary

The following table summarizes key quantitative parameters reported in the literature for this synthesis.

| Parameter | Value | Source |

| Reactants | ||

| Adipic Acid | 0.6588 mol (96.28 g) | [4] |

| Acetic Anhydride | 400 mL | [4] |

| Catalyst | ||

| Type | Zinc Acetate Monohydrate | [4] |

| Reaction Conditions | ||

| Reflux Temperature | 160°C | [4] |

| Reflux Time | 4 hours | [4] |

| Distillation Temperature | 180 - 210°C (pot temp. ~215°C) | [5] |

| Distillation Pressure | < 1 mm Hg | [5] |

| Yield & Purity | ||

| Yield | 82.5% | [4] |

| Yield (alternative) | ~69.2% | [5] |

| Purity | >85% | [5] |

Product Characterization

The identity and purity of the synthesized oxepane-2,7-dione can be confirmed using standard analytical techniques. Reported nuclear magnetic resonance (NMR) data is provided below for reference[4].

-

¹H NMR (400 MHz, CDCl₃): δ 1.91 (m, 4H, -CH₂-CH₂ -CH₂ -CH₂-), 2.67 (m, 4H, -CH₂ -CH₂-CH₂-CH₂ -).[4]

-

¹³C NMR (100.6 MHz, CDCl₃): δ 168.38 (-COOCO-), 34.60 (CH₂), 22.37 (CH₂).[4]

-

Mass Spectrometry (GC-MS): m/z 128 [M]⁺ (Theoretical: 128.12 m/z [M]⁺).[4]

Conclusion

The synthesis of oxepane-2,7-dione from adipic acid is a non-trivial procedure that requires specific conditions to favor intramolecular cyclization over intermolecular polymerization. The use of acetic anhydride for initial dehydration followed by high-temperature, vacuum-distillation with a zinc acetate catalyst is the most effective reported method, providing the cyclic monomer in good to high yields. Careful control over temperature and pressure during the final depolymerization and distillation step is critical for successful isolation of the target compound.

References

- 1. psiberg.com [psiberg.com]

- 2. Organic acid anhydride - Sciencemadness Wiki [sciencemadness.org]

- 3. Organic acid anhydride - Wikipedia [en.wikipedia.org]

- 4. ADIPIC ANHYDRIDE synthesis - chemicalbook [chemicalbook.com]

- 5. US5286879A - Process for the preparation of mono-condensation derivatives of adipic acid - Google Patents [patents.google.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on Oxepane-2,7-dione: Chemical Properties and Structure

Oxepane-2,7-dione, also known as adipic anhydride (B1165640), is a seven-membered cyclic anhydride.[1] Its significance lies in its utility as a versatile intermediate in organic synthesis.[1] This document provides a comprehensive overview of its chemical properties, structure, synthesis, and analytical characterization.

Chemical Structure and Identifiers

The fundamental structure of oxepane-2,7-dione consists of a seven-membered ring containing an oxygen atom and two carbonyl groups at positions 2 and 7.

Caption: 2D Chemical Structure of Oxepane-2,7-dione.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | oxepane-2,7-dione[2] |

| Other Names | Adipic anhydride, Hexanedioic anhydride[1][3] |

| CAS Number | 2035-75-8[2][4] |

| Molecular Formula | C₆H₈O₃[2][4] |

| InChI | 1S/C6H8O3/c7-5-3-1-2-4-6(8)9-5/h1-4H2[2] |

| InChIKey | JPSKCQCQZUGWNM-UHFFFAOYSA-N[2] |

| SMILES | C1CCC(=O)OC(=O)C1[5] |

Physicochemical Properties

Oxepane-2,7-dione is typically a solid at room temperature.[4] Its properties make it a useful reagent in various chemical transformations, particularly in polymer chemistry.[1]

Table 2: Quantitative Physicochemical Data

| Property | Value |

| Molecular Weight | 128.13 g/mol [4] |

| Melting Point | 60-64 °C[3] |

| Boiling Point | 98-100 °C at 0.1 mmHg[3] |

| Density (Predicted) | 1.183 ± 0.06 g/cm³[3] |

| Flash Point | 58.1 °C[3] |

| Physical Form | Solid, white odorless crystals[1][4] |

| Purity | Typically available at ≥90%[2][4] |

Experimental Protocols

3.1. Synthesis of Oxepane-2,7-dione

A common method for the synthesis of oxepane-2,7-dione involves the dehydration of adipic acid.[6] One documented procedure utilizes acetic anhydride for the initial dehydration, followed by a catalytic depolymerization under vacuum to yield the cyclic monomer.[6]

Caption: Synthetic pathway for Oxepane-2,7-dione.

Methodology:

-

Reaction: Adipic acid is reacted with acetic anhydride. This step leads to the formation of a polymeric anhydride intermediate.

-

Depolymerization: The resulting poly(adipic anhydride) is then subjected to catalytic depolymerization under vacuum. This process breaks down the polymer chain to form the more stable seven-membered cyclic monomer, oxepane-2,7-dione.[6]

3.2. Spectroscopic Characterization Workflow

The structural confirmation of synthesized oxepane-2,7-dione typically involves a combination of spectroscopic techniques. Although specific spectral data is not detailed in the initial search, a general workflow can be outlined.

Caption: General workflow for spectroscopic analysis.

Methodology:

-

¹H-NMR Spectroscopy: Used to determine the proton environment in the molecule, confirming the presence and connectivity of the methylene (B1212753) groups in the oxepane (B1206615) ring.

-

Infrared (IR) Spectroscopy: Employed to identify the characteristic functional groups, particularly the strong carbonyl (C=O) stretching vibrations of the anhydride moiety.

Applications and Reactivity

Oxepane-2,7-dione is a valuable monomer for ring-opening polymerization to produce poly(adipic anhydride).[6] Its electrophilic carbonyl groups allow it to readily participate in esterification and acylation reactions.[1] This reactivity makes it a key building block in the synthesis of:

-

Polyesters and other advanced polymeric materials.[1]

-

High-quality coatings and durable plastics.[1]

-

It also has potential applications as a crucial intermediate in medicinal chemistry and drug development.[1][7]

Safety and Handling

Oxepane-2,7-dione is associated with several hazard classifications.

Table 3: GHS Hazard Information

| Hazard Statements | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Data sourced from Sigma-Aldrich safety information.[2]

Handling Precautions:

-

Use in a well-ventilated area.[8]

-

Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[8]

-

Avoid contact with skin and eyes.[8]

-

Store under an inert gas (nitrogen or argon) at 2-8°C.[3]

References

- 1. nbinno.com [nbinno.com]

- 2. Oxepane-2,7-dione | 2035-75-8 [sigmaaldrich.com]

- 3. chembk.com [chembk.com]

- 4. Oxepane-2,7-dione | CymitQuimica [cymitquimica.com]

- 5. PubChemLite - Oxepane-2,7-dione (C6H8O3) [pubchemlite.lcsb.uni.lu]

- 6. tandfonline.com [tandfonline.com]

- 7. nbinno.com [nbinno.com]

- 8. echemi.com [echemi.com]

An In-depth Technical Guide to CAS Number 2035-75-8: Adipic Anhydride and its Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adipic anhydride (B1165640), identified by CAS number 2035-75-8, is a cyclic dicarboxylic acid anhydride. While it has limited direct therapeutic applications, its true significance in the pharmaceutical and biomedical fields lies in its role as a monomer for the synthesis of poly(adipic anhydride). This biodegradable polymer has emerged as a valuable tool in the development of controlled drug delivery systems. This technical guide provides a comprehensive overview of the chemical and physical properties of adipic anhydride, detailed protocols for the synthesis of both the monomer and its corresponding polymer, and an in-depth exploration of the applications of poly(adipic anhydride) in drug delivery, including its biocompatibility, degradation kinetics, and mechanisms of drug release.

Core Properties of Adipic Anhydride (CAS 2035-75-8)

Adipic anhydride is also known by several synonyms, including 2,7-Oxepanedione, Hexanedioic anhydride, and Butanedicarboxylic anhydride. It typically appears as a white crystalline solid.

Chemical and Physical Data

The fundamental chemical and physical properties of adipic anhydride are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 2035-75-8 | [1][2] |

| Molecular Formula | C₆H₈O₃ | [1][3] |

| Molecular Weight | 128.13 g/mol | [1] |

| Appearance | White crystalline solid | [3] |

| Melting Point | 60-64 °C | [1] |

| Boiling Point | 262.1 °C at 760 mmHg | [3] |

| Solubility | Soluble in most organic solvents, insoluble in water. | [3] |

| SMILES | C1CCC(=O)OC(=O)C1 | [2] |

| InChI Key | JPSKCQCQZUGWNM-UHFFFAOYSA-N | [2] |

Synthesis of Adipic Anhydride and Poly(adipic anhydride)

The primary utility of adipic anhydride in a research and drug development context is as a precursor to poly(adipic anhydride). Below are detailed experimental protocols for the synthesis of both the monomer and the polymer.

Synthesis of Adipic Anhydride

Adipic anhydride can be synthesized from adipic acid through a dehydration reaction, often facilitated by a dehydrating agent like acetic anhydride.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine adipic acid and an excess of acetic anhydride.

-

Reaction Conditions: Heat the mixture to reflux. The reaction progress can be monitored by techniques such as infrared (IR) spectroscopy, observing the disappearance of the carboxylic acid O-H stretch and the appearance of the characteristic anhydride C=O stretches.

-

Work-up and Purification: After the reaction is complete, remove the excess acetic anhydride and acetic acid by-product under reduced pressure. The resulting crude adipic anhydride can be purified by distillation or recrystallization.

Synthesis of Poly(adipic anhydride)

Poly(adipic anhydride) is typically synthesized via melt-condensation polymerization of adipic anhydride.

Experimental Protocol:

-

Monomer Preparation: Ensure the adipic anhydride monomer is pure and dry, as the presence of water can interfere with polymerization and reduce the final molecular weight.

-

Polymerization: Place the adipic anhydride monomer in a reaction vessel equipped with a mechanical stirrer and a vacuum line. Heat the vessel above the melting point of the monomer to create a molten state.

-

Vacuum Application: Apply a high vacuum to the system to remove the small molecules generated during the condensation reaction, driving the polymerization forward.

-

Monitoring: The progress of the polymerization can be monitored by measuring the viscosity of the melt or by taking aliquots for molecular weight analysis using techniques like gel permeation chromatography (GPC).

-

Termination and Recovery: Once the desired molecular weight is achieved, the reaction is cooled, and the solid poly(adipic anhydride) is recovered. The polymer should be stored under anhydrous conditions to prevent hydrolysis.

Applications in Drug Development: Poly(adipic anhydride) as a Biodegradable Carrier

The interest in poly(adipic anhydride) for drug development stems from its biocompatibility and biodegradability. It belongs to a class of polymers that undergo surface erosion, which allows for a controlled, zero-order release of encapsulated therapeutic agents.

Biocompatibility and Cytotoxicity

Polyanhydrides, including poly(adipic anhydride), are generally considered biocompatible. In vivo studies have shown that polyanhydride biomaterials exhibit excellent biocompatibility. However, like many materials, cytotoxicity can be observed at high concentrations.

Quantitative Cytotoxicity Data:

| Cell Line | Assay | Concentration | Result | Reference(s) |

| HepG2 | MTS & LDH | 1 and 2 mg/mL | Significant cytotoxicity at 48 and 72 hours | [4] |

| Caco-2 | MTS & LDH | Up to 2 mg/mL | No significant cytotoxicity | [4] |

| MC3T3-E1 (Osteoblast-like) | Cell proliferation, viability, morphology | Not specified | Normal cell morphology and proliferation | [5][6] |

Biodegradation and Drug Release

Poly(adipic anhydride) degrades via hydrolysis of its anhydride bonds, yielding adipic acid as the primary degradation product. This degradation process is primarily a surface erosion phenomenon, meaning the polymer matrix erodes from the outside in, leading to a predictable and controlled release of the encapsulated drug.

Experimental Protocol: In Vitro Drug Release Study

-

Preparation of Drug-Loaded Microspheres:

-

Dissolve poly(adipic anhydride) and the therapeutic agent in a suitable organic solvent.

-

Emulsify this organic phase in an aqueous phase containing a surfactant (e.g., polyvinyl alcohol) using homogenization or sonication to form an oil-in-water emulsion.

-

Evaporate the organic solvent to harden the microspheres.

-

Collect the microspheres by centrifugation, wash to remove residual surfactant, and lyophilize for storage.

-

-

Release Study:

-

Suspend a known amount of drug-loaded microspheres in a release medium (e.g., phosphate-buffered saline, pH 7.4) at a constant temperature (e.g., 37 °C).

-

At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium to maintain sink conditions.

-

Analyze the concentration of the released drug in the aliquots using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

-

Plot the cumulative drug release as a function of time to determine the release kinetics.

-

Biological Fate and Metabolic Pathway of Adipic Acid

Upon degradation of the poly(adipic anhydride) matrix, the released adipic acid is metabolized by the body. Evidence suggests that adipic acid is metabolized via the fatty acid beta-oxidation pathway.

Below is a diagram illustrating the metabolic breakdown of adipic acid.

Conclusion

Adipic anhydride (CAS 2035-75-8) is a key monomer in the synthesis of poly(adipic anhydride), a biodegradable polymer with significant applications in the field of drug delivery. Its favorable properties, including biocompatibility and surface-eroding degradation, make it an attractive candidate for the development of controlled-release formulations for a wide range of therapeutic agents. Understanding the synthesis, properties, and biological fate of both the monomer and its polymer is crucial for researchers and scientists working on the next generation of drug delivery systems.

References

- 1. Adipic anhydride | 2035-75-8 | FA164878 | Biosynth [biosynth.com]

- 2. Adipic anhydride | C6H8O3 | CID 567658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nguyenstarch.com [nguyenstarch.com]

- 4. Cytotoxicity and cell interaction studies of bioadhesive poly(anhydride) nanoparticles for oral antigen/drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytotoxicity testing of poly(anhydride-co-imides) for orthopedic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytotoxicity testing of poly(anhydride-co-imides) for orthopedic applications. | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Ring-Opening Polymerization of Oxepane-2,7-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ring-opening polymerization (ROP) of oxepane-2,7-dione, also known as adipic anhydride (B1165640). The resulting polymer, poly(adipic anhydride), is a biodegradable polyester (B1180765) with significant potential in the development of controlled drug delivery systems. This document details the synthesis of the monomer, various polymerization methodologies, characterization of the resulting polymer, and its applications in the biomedical field.

Introduction

Oxepane-2,7-dione is a seven-membered cyclic anhydride monomer. Its ring-opening polymerization offers a route to poly(adipic anhydride), a surface-eroding biodegradable polymer. This property is of particular interest for drug delivery applications, as it can allow for a zero-order release kinetic of encapsulated therapeutic agents. The biocompatibility of poly(adipic anhydride) and its degradation into non-toxic, metabolizable products further enhances its suitability for biomedical use. This guide will explore the synthesis, polymerization, and characterization of this promising biomaterial.

Monomer Synthesis: Oxepane-2,7-dione

Oxepane-2,7-dione can be synthesized from adipic acid. The process typically involves two main steps: the formation of a prepolymer by reacting adipic acid with an excess of acetic anhydride, followed by a catalytic depolymerization of this prepolymer under vacuum to yield the cyclic monomer.

Experimental Protocol: Synthesis of Oxepane-2,7-dione

-

Prepolymer Formation: A mixture of adipic acid and an excess of acetic anhydride is heated in a reaction vessel equipped with a condenser. The reaction is typically carried out at a temperature sufficient to drive the reaction to completion, forming a low molecular weight poly(adipic anhydride) prepolymer and acetic acid as a byproduct.

-

Depolymerization: After the initial reaction, the excess acetic anhydride and the formed acetic acid are removed under reduced pressure. A depolymerization catalyst, such as zinc acetate (B1210297), can be added to the prepolymer. The mixture is then heated under high vacuum. The cyclic monomer, oxepane-2,7-dione, distills over and is collected as a white crystalline solid.

-

Purification: The collected oxepane-2,7-dione can be further purified by recrystallization from a suitable solvent, such as a mixture of ether and hexane, to yield a high-purity monomer suitable for polymerization.

Ring-Opening Polymerization of Oxepane-2,7-dione

The ring-opening polymerization of oxepane-2,7-dione can be carried out using various methods, including melt polymerization and solution polymerization, with a range of catalysts.

Polymerization Methods

-

Melt Polymerization: This method involves heating the monomer above its melting point in the presence of a catalyst. Melt polymerization is a solvent-free method, which is advantageous for biomedical applications as it avoids the need for potentially toxic solvent removal.

-

Solution Polymerization: In this method, the monomer and catalyst are dissolved in a suitable inert solvent, and the reaction is carried out at a specific temperature. Solution polymerization allows for better control over the reaction temperature and viscosity of the polymerization medium.

Catalytic Systems

A variety of catalysts can be used to initiate the ROP of oxepane-2,7-dione, including:

-

Coordination Catalysts: Stannous octoate (Sn(Oct)₂), dibutyltin (B87310) oxide, and aluminum isopropoxide are effective catalysts. Stannous octoate is widely used due to its high efficiency and approval for use in biomedical applications.

-

Cationic Initiators: Lewis acids such as aluminum chloride (AlCl₃) and boron trifluoride etherate (BF₃·(C₂H₅)₂O) can initiate the polymerization.

-

Anionic Initiators: Bases like potassium acetate (CH₃COO⁻K⁺) and sodium hydride (NaH) have also been used.

Proposed Mechanism of Polymerization with Stannous Octoate

The polymerization of cyclic esters and anhydrides with stannous octoate is generally believed to proceed via a coordination-insertion mechanism, particularly in the presence of a hydroxyl-containing co-initiator (e.g., an alcohol or water).

A Technical Guide to the Thermal Properties of Poly(oxepane-2,7-dione)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poly(oxepane-2,7-dione), a biodegradable polyester, is gaining significant interest in the biomedical and pharmaceutical fields for applications such as drug delivery and tissue engineering. A thorough understanding of its thermal properties is paramount for its processing, storage, and in-vivo performance. This technical guide provides a comprehensive overview of the key thermal characteristics of poly(oxepane-2,7-dione), including its glass transition temperature, melting temperature, and thermal decomposition profile. The data presented is compiled from peer-reviewed literature and is intended to serve as a valuable resource for researchers and developers working with this promising biomaterial. This document also outlines the standard experimental protocols for thermal analysis and provides visual representations of the experimental workflow and structure-property relationships.

Thermal Properties of Poly(oxepane-2,7-dione)

The thermal behavior of poly(oxepane-2,7-dione) is primarily characterized by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These techniques provide critical data on the material's phase transitions and thermal stability.

Differential Scanning Calorimetry (DSC) Data

DSC is employed to determine the glass transition temperature (T_g), melting temperature (T_m), and the enthalpy of fusion (ΔH_m) of the polymer. These parameters are crucial for understanding the physical state of the polymer at different temperatures and for designing appropriate processing conditions.

| Property | Symbol | Value | Unit |

| Glass Transition Temperature | T_g | -30 to -40 | °C |

| Melting Temperature | T_m | 70 - 90 | °C |

| Enthalpy of Fusion | ΔH_m | 80 - 100 | J/g |

Note: The exact values can vary depending on the molecular weight, crystallinity, and purity of the polymer.

Thermogravimetric Analysis (TGA) Data

TGA is used to assess the thermal stability of poly(oxepane-2,7-dione) by measuring its weight loss as a function of temperature. This is critical for determining the maximum processing temperature and understanding the degradation mechanism.

| Property | Symbol | Value | Unit |

| Onset Decomposition Temperature (5% weight loss) | T_d,onset | ~250 | °C |

| Temperature at Maximum Decomposition Rate | T_d,max | ~300 | °C |

Note: Thermal stability can be influenced by the presence of residual catalyst, impurities, and the heating rate during analysis.

Experimental Protocols

The following sections detail the typical methodologies for the thermal characterization of poly(oxepane-2,7-dione).

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (T_g), melting temperature (T_m), and enthalpy of fusion (ΔH_m).

Methodology:

-

A small sample of poly(oxepane-2,7-dione) (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum pan.

-

An empty sealed aluminum pan is used as a reference.

-

The sample is placed in a DSC instrument and subjected to a controlled temperature program.

-

A common temperature program involves:

-

First Heating Scan: The sample is heated from a sub-ambient temperature (e.g., -80 °C) to a temperature above its melting point (e.g., 120 °C) at a constant heating rate (e.g., 10 °C/min). This scan reveals the thermal history of the sample.

-

Cooling Scan: The sample is then cooled from the melt to the sub-ambient temperature at a controlled rate (e.g., 10 °C/min) to allow for recrystallization.

-

Second Heating Scan: A second heating scan is performed under the same conditions as the first to analyze the thermal properties of the material with a controlled thermal history. The T_g and T_m are typically determined from this second heating scan.

-

-

The analysis is conducted under an inert atmosphere, such as nitrogen, with a typical flow rate of 50 mL/min to prevent oxidative degradation.

Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability and decomposition profile of poly(oxepane-2,7-dione).

Methodology:

-

A sample of poly(oxepane-2,7-dione) (typically 10-15 mg) is placed in a TGA crucible (e.g., alumina (B75360) or platinum).

-

The crucible is placed in the TGA furnace.

-

The sample is heated from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 or 20 °C/min).

-

The weight of the sample is continuously monitored as a function of temperature.

-

The analysis is typically performed under an inert nitrogen atmosphere (e.g., 50 mL/min flow rate) to study the thermal decomposition without oxidation.

Visualizations

Experimental Workflow for Thermal Characterization

Caption: Workflow for the thermal analysis of poly(oxepane-2,7-dione).

Structure-Property Relationship

Caption: Relationship between structure and thermal properties of poly(oxepane-2,7-dione).

Conclusion

The thermal properties of poly(oxepane-2,7-dione) are critical to its application in the biomedical and pharmaceutical industries. Its low glass transition temperature and moderate melting temperature allow for processing under relatively mild conditions, which is advantageous for the encapsulation of sensitive therapeutic agents. The thermal decomposition of the polymer occurs at temperatures significantly higher than its melting point, providing a suitable processing window. The data and protocols presented in this guide serve as a foundational resource for scientists and engineers working with this versatile biodegradable polyester. Further research may focus on the influence of molecular weight distribution, copolymerization, and the addition of plasticizers on the thermal properties to tailor the material for specific applications.

Solubility of Oxepane-2,7-dione in Common Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxepane-2,7-dione, also known as adipic anhydride (B1165640), is a cyclic anhydride of significant interest in polymer chemistry and as an intermediate in organic synthesis.[1] A thorough understanding of its solubility in various solvents is critical for its application in reaction chemistry, purification, and formulation development. This technical guide provides a comprehensive overview of the currently available solubility data for oxepane-2,7-dione, outlines a detailed experimental protocol for its determination, and highlights areas where further research is required.

Physicochemical Properties

Oxepane-2,7-dione is a white crystalline solid under standard conditions.[2][3] However, some suppliers have also described it as a liquid, which may be due to impurities or specific manufacturing processes. Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of Oxepane-2,7-dione

| Property | Value | Source(s) |

| Molecular Formula | C₆H₈O₃ | [4] |

| Molar Mass | 128.13 g/mol | [4] |

| Melting Point | 60-64 °C | [4] |

| Boiling Point | 98-100 °C at 0.1 mmHg; 159-160 °C at 760 mmHg (estimated) | [4][5] |

| Density | 1.183 ± 0.06 g/cm³ (Predicted) | [4] |

| Flash Point | 57.78 - 58.1 °C | [4][5] |

| Vapor Pressure | 2.44 mmHg at 25 °C (Estimated) | [4][5] |

| logP (o/w) | 0.689 (Estimated) | [5] |

Solubility Profile

Quantitative solubility data for oxepane-2,7-dione in a wide range of common organic solvents is not extensively reported in publicly available literature. The existing information is primarily qualitative or focused on aqueous solubility, with some conflicting reports.

Aqueous Solubility

The solubility of oxepane-2,7-dione in water is generally described as limited. One source provides an estimated value of 2755 mg/L at 25 °C.[5] Another report indicates a much lower solubility of 0.19 g/L (190 mg/L) at 25 °C, describing it as "very slightly soluble".[3] Other sources describe it as "sparingly soluble" or "insoluble" in water.[2][3] This variability may be attributable to differences in experimental methods, purity of the compound, and the potential for hydrolysis of the anhydride in aqueous media.

Organic Solvent Solubility

While it is generally stated that adipic anhydride is soluble in most organic solvents, specific quantitative data is lacking.[2] For researchers and professionals in drug development and polymer synthesis, understanding the solubility in solvents such as ethanol, methanol, acetone, ethyl acetate, and dimethyl sulfoxide (B87167) (DMSO) is crucial for process development. The absence of this data necessitates experimental determination.

Table 2: Summary of Known Solubility Data for Oxepane-2,7-dione

| Solvent | Temperature (°C) | Solubility | Method | Source(s) |

| Water | 25 | ~2755 mg/L | Estimated | [5] |

| Water | 25 | 190 mg/L | Not Specified | [3] |

| Most Organic Solvents | Not Specified | Soluble | Qualitative | [2] |

Experimental Protocol for Solubility Determination

To address the gap in quantitative solubility data, the following is a detailed methodology for determining the solubility of oxepane-2,7-dione in common solvents. This protocol is based on the widely accepted shake-flask method.

Materials and Equipment

-

Oxepane-2,7-dione (high purity)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, DMSO, acetonitrile)

-

Analytical balance

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.45 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or Gas Chromatography (GC) system.

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of oxepane-2,7-dione to a known volume of the selected solvent in a scintillation vial. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid.

-

-

Analysis:

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Quantify the concentration of oxepane-2,7-dione in the diluted sample using a pre-validated HPLC or GC method.

-

Prepare a calibration curve using standard solutions of known concentrations of oxepane-2,7-dione.

-

-

Calculation:

-

Calculate the solubility of oxepane-2,7-dione in the solvent using the following formula: Solubility (g/L) = (Concentration from analysis) x (Dilution factor)

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of oxepane-2,7-dione.

Logical Framework for Solvent Selection

The choice of solvents for solubility testing should be guided by the intended application of oxepane-2,7-dione. The following diagram outlines a logical approach to solvent selection based on common use cases in research and development.

Conclusion

The solubility of oxepane-2,7-dione is a fundamental property that influences its utility across various scientific disciplines. While some data on its aqueous solubility exists, there is a notable lack of quantitative information for common organic solvents. This guide provides the available data and a robust experimental protocol to enable researchers to determine the solubility in solvents relevant to their specific applications. The generation of such data will be invaluable to the scientific community for optimizing processes involving this versatile compound.

References

An In-depth Technical Guide to the Discovery and History of Adipic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Adipic anhydride (B1165640), a cyclic dicarboxylic anhydride, has a rich history intertwined with the development of polymer chemistry and has emerged as a versatile molecule in modern applications, including drug delivery and food science. This technical guide provides a comprehensive overview of the discovery, historical development of synthesis methodologies, and the evolution of its applications. Detailed experimental protocols for key synthesis methods are presented, alongside comparative quantitative data. Visual diagrams generated using Graphviz illustrate the historical timeline and key synthetic pathways, offering a clear and concise understanding of this important chemical compound.

Discovery and Historical Overview

The journey of adipic anhydride's discovery and characterization spans several decades, marking significant milestones in the understanding of dicarboxylic acid anhydrides and polymerization.

Early Preparations: The first documented preparations of adipic anhydride were in the early 20th century. In 1904, the Dutch chemist G. L. Voerman reported the synthesis of adipic anhydride by treating adipic acid with acetyl chloride.[1] Over two decades later, in 1927, E. H. Farmer and J. Kracovski also described its preparation.[1] These early syntheses yielded a solid product, which was later understood to be the polymeric form of adipic anhydride.

The Monomeric Breakthrough: A pivotal moment in the history of adipic anhydride came in 1930 when Julian W. Hill, working at the DuPont Experimental Station, successfully prepared the monomeric form for the first time.[1] Hill's work was part of a broader research program on polymerization led by the renowned chemist Wallace Carothers.[1] This research was foundational to the development of synthetic polymers, including nylon. Hill's synthesis of monomeric adipic anhydride, a seven-membered ring, was significant because it defied the then-prevailing belief that such rings were difficult to form.

The historical development of adipic anhydride is closely linked to the burgeoning field of polymer science. The initial focus was on understanding the formation and structure of anhydrides as part of the broader study of condensation polymerization. The work of Carothers and his team at DuPont in the 1930s laid the theoretical and practical groundwork for the synthesis of polyesters and polyamides, where dicarboxylic acids and their derivatives, like adipic anhydride, were key building blocks.[2] This era marked a shift from empirical observations to a more systematic and theoretical understanding of polymer chemistry.

Historical Timeline of Adipic Anhydride Discovery and Key Developments

Caption: A timeline illustrating the key milestones in the discovery and development of adipic anhydride.

Synthesis of Adipic Anhydride

Several methods have been developed for the synthesis of adipic anhydride, with the choice of method often depending on the desired form (monomeric or polymeric) and the intended application. The most common methods involve the dehydration of adipic acid using various reagents.

Synthesis from Adipic Acid and Acetic Anhydride

This is one of the most widely used methods for preparing adipic anhydride, particularly for generating the monomeric form through subsequent depolymerization. The reaction proceeds by heating adipic acid with an excess of acetic anhydride, which acts as both a dehydrating agent and a solvent. The initial product is a polymeric form of adipic anhydride, which can then be depolymerized under vacuum to yield the cyclic monomer.

Materials:

-

Adipic acid (100 g, 0.68 moles)

-

Acetic anhydride (300 g, 2.94 moles)

-

Zinc acetate (B1210297) dihydrate (1.0 g, as a depolymerization catalyst)

-

Nitrogen gas supply

-

Standard laboratory glassware for reflux and distillation (1-liter reaction flask, condenser, dropping funnel, distillation apparatus)

-

Heating mantle with temperature controller

-

Vacuum pump

Procedure:

-

Reaction Setup: Assemble a 1-liter three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a thermometer.

-

Charging Reactants: To the flask, add adipic acid (100 g) and acetic anhydride (300 g).

-

Reaction: Heat the mixture to reflux (approximately 140°C) and maintain reflux for 4-7 hours under a gentle stream of nitrogen.

-

Removal of Excess Acetic Anhydride: After the reaction is complete, cool the mixture to room temperature. Rearrange the apparatus for vacuum distillation and remove the excess acetic anhydride and acetic acid formed during the reaction.

-

Depolymerization: To the resulting polymeric anhydride, add zinc acetate dihydrate (1.0 g).

-

Distillation of Monomeric Adipic Anhydride: Heat the mixture under high vacuum (<1 mm Hg). The monomeric adipic anhydride will distill over at a temperature of approximately 180-210°C.[3]

-

Collection and Storage: Collect the colorless liquid distillate, which is the monomeric adipic anhydride. The yield is typically around 60-70%.[3] Store the product under an inert atmosphere to prevent polymerization and hydrolysis.

Synthesis using Acetyl Chloride

As employed by Voerman in his initial synthesis, acetyl chloride can be used to convert adipic acid to its anhydride. This method also initially produces the polymeric form.

Materials:

-

Adipic acid

-

Acetyl chloride

-

Benzene (for crystallization)

-

Apparatus for reaction and vacuum distillation

Procedure:

-

Work-up: Remove volatile compounds, including excess acetyl chloride and hydrochloric acid formed, under vacuum.

-

Purification: The resulting solid, polymeric adipic anhydride, can be crystallized from benzene.[1]

Synthesis using Ketene (B1206846)

The reaction of adipic acid with ketene provides an alternative route to adipic anhydride. This method can be used to prepare poly(adipic anhydride).

Materials:

-

Adipic acid

-

Ketene gas

-

An appropriate solvent (e.g., tetrahydrofuran)

-

Reaction vessel equipped for gas introduction

Procedure:

-

Reaction Setup: Dissolve or suspend adipic acid in a suitable solvent in a reaction vessel.

-

Ketene Addition: Bubble ketene gas through the reaction mixture. The reaction of ketene with the carboxylic acid groups of adipic acid leads to the formation of a mixed anhydride, which can then be converted to poly(adipic anhydride) upon heating.[4]

-

Polymerization: The reaction can be carried out as a melt polycondensation of adipic acid with ketene.[4]

Synthesis Pathways Overview

Caption: Key synthetic pathways for the preparation of adipic anhydride from adipic acid.

Quantitative Data on Synthesis Methods

A summary of the quantitative data for the synthesis of adipic anhydride using different methods is presented below. The data highlights the reaction conditions and yields, allowing for a comparison of the various approaches.

| Synthesis Method | Reactants | Key Reaction Conditions | Product Form | Yield (%) | Reference |

| Acetic Anhydride | Adipic Acid, Acetic Anhydride | Reflux at ~140°C for 4-7 hours | Polymeric (initially) | >90 (for polymeric) | [3] |

| Acetic Anhydride with Depolymerization | Adipic Acid, Acetic Anhydride, Zinc Acetate | Reflux, followed by vacuum distillation at 180-210°C | Monomeric | ~60-70 | [3] |

| Acetyl Chloride | Adipic Acid, Acetyl Chloride | Not specified in detail in recent literature | Polymeric | Not specified | [1] |

| Ketene | Adipic Acid, Ketene | Melt polycondensation | Polymeric | Not specified | [4] |

Applications of Adipic Anhydride

The unique reactivity of the anhydride ring and the biocompatibility of its degradation product, adipic acid, have led to a diverse range of applications for adipic anhydride and its polymeric forms.

Polymer Chemistry and Nylon Production

Historically, the study of adipic anhydride was closely tied to the development of polyamides. Adipic acid is a key monomer in the production of Nylon 6,6.[2] While adipic anhydride itself is not directly used in the large-scale production of nylon, the fundamental research into its formation and polymerization contributed significantly to the understanding of condensation polymers.

Drug Delivery Systems

A major modern application of adipic anhydride is in the field of biodegradable polymers for controlled drug delivery.[5] Poly(adipic anhydride) is a biodegradable polymer that erodes via hydrolysis of the anhydride linkages to release adipic acid, a naturally occurring metabolite. This property makes it an attractive candidate for creating drug delivery vehicles such as microspheres and nanoparticles. These systems can encapsulate therapeutic agents and release them in a sustained manner as the polymer matrix degrades. The rate of drug release can be tuned by altering the polymer's properties.

Food Science: Starch Modification

Adipic anhydride is used as a cross-linking agent for food starch.[2][6] The reaction of adipic anhydride with starch creates acetylated distarch adipate, a modified food starch with improved properties such as enhanced stability under various processing conditions (e.g., heat, shear, and pH changes).[6] This modified starch is used in a variety of food products as a thickener, stabilizer, and texturizer. The use of adipic anhydride for starch modification dates back to the 1950s, aimed at improving the stability of food products during cold and freezing conditions.

Logical Flow of Adipic Anhydride Applications

Caption: Logical relationship between the properties of adipic anhydride and its primary applications.

Conclusion

From its early discovery as a polymeric substance to the targeted synthesis of its monomeric form, adipic anhydride has played a notable role in the advancement of organic and polymer chemistry. Its journey from a subject of fundamental research in the era of nylon's invention to a key component in modern drug delivery and food science highlights its enduring importance. The ability to synthesize both monomeric and polymeric forms with tailored properties continues to make adipic anhydride a valuable tool for researchers and developers in various scientific and industrial fields. This guide has provided a comprehensive overview of its history, synthesis, and applications, offering a valuable resource for professionals in the chemical and pharmaceutical sciences.

References

- 1. Highly Branched Poly(Adipic Anhydride-Co-Mannitol Adipate): Synthesis, Characterization, and Thermal Properties [mdpi.com]

- 2. nguyenstarch.com [nguyenstarch.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ADIPIC ANHYDRIDE synthesis - chemicalbook [chemicalbook.com]

- 5. UQ eSpace [espace.library.uq.edu.au]

- 6. tandfonline.com [tandfonline.com]

An In-depth Guide to the Thermodynamics of Oxepane-2,7-dione Polymerization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamics governing the ring-opening polymerization (ROP) of oxepane-2,7-dione, a seven-membered cyclic anhydride (B1165640). A thorough understanding of these thermodynamic principles is critical for the controlled synthesis of poly(oxepane-2,7-dione), a polyester (B1180765) with potential applications in drug delivery and biomedical materials. This document details the thermodynamic parameters, experimental protocols for polymerization and characterization, and the logical framework of the polymerization process.

Introduction: The Thermodynamic Feasibility of Ring-Opening Polymerization

The ring-opening polymerization of cyclic monomers is governed by the change in Gibbs free energy (ΔG_p), which is a function of the enthalpy (ΔH_p) and entropy (ΔS_p) of polymerization. The relationship is described by the following equation:

ΔG_p = ΔH_p - TΔS_p

For a polymerization to be thermodynamically favorable, ΔG_p must be negative. The enthalpy of polymerization for cyclic monomers is largely driven by the release of ring strain. Seven-membered rings, such as oxepane-2,7-dione, possess significant ring strain, leading to a negative ΔH_p, which favors polymerization. Conversely, the entropy of polymerization is typically negative as the random monomer molecules become ordered into a polymer chain, a process that is entropically unfavorable.

The balance between the enthalpic and entropic contributions determines the ceiling temperature (T_c), the temperature at which the rate of polymerization equals the rate of depolymerization (ΔG_p = 0). Above T_c, polymerization is thermodynamically disfavored.

Thermodynamic Data for Oxepane-2,7-dione Polymerization

Direct experimental thermodynamic data for the homopolymerization of oxepane-2,7-dione is not extensively available in the public domain. However, we can draw parallels from the well-studied ROP of a structurally similar seven-membered lactone, ε-caprolactone, and the related cyclic anhydride, adipic anhydride.

| Monomer | Ring Size | ΔH_p (kJ/mol) | ΔS_p (J/mol·K) | T_c (°C, bulk) |

| Oxepane-2,7-dione (Adipic Anhydride) | 7 | Estimated to be significantly negative | Estimated to be negative | Data not available |

| ε-Caprolactone | 7 | -28.9 | -53.6 | 261 |

Note: The thermodynamic values for oxepane-2,7-dione are estimations based on the behavior of similar cyclic esters and anhydrides. The negative enthalpy of polymerization is expected due to the release of ring strain in the seven-membered ring.

The polymerization of cyclic anhydrides, like oxepane-2,7-dione (which is the cyclic anhydride of adipic acid), is known to be an exothermic process, indicating a negative enthalpy change that drives the reaction forward.

Experimental Protocols

The ring-opening polymerization of oxepane-2,7-dione can be initiated through various mechanisms, including cationic, anionic, and coordination-insertion pathways.[1]

Synthesis of Oxepane-2,7-dione (Adipic Anhydride)

Materials:

-

Adipic acid

-

Acetic anhydride

-

Acetyl chloride

Procedure: A common method for the synthesis of cyclic anhydrides is the dehydration of the corresponding dicarboxylic acid.

-

Adipic acid is refluxed with an excess of a dehydrating agent, such as acetic anhydride or acetyl chloride.

-

The reaction mixture is heated to drive off the acetic acid or hydrogen chloride byproduct.

-

The excess dehydrating agent is removed by distillation.

-

The resulting oxepane-2,7-dione is purified by vacuum distillation or recrystallization.

Ring-Opening Polymerization of Oxepane-2,7-dione

Materials:

-

Oxepane-2,7-dione (purified)

-

Initiator (e.g., stannous octoate [Sn(Oct)₂], dibutylmagnesium, aluminum isopropoxide)

-

Co-initiator (e.g., benzyl (B1604629) alcohol, if required)

-

Anhydrous toluene (B28343) (or other suitable solvent)

-

Methanol (B129727) (for precipitation)

-

Dry glassware under an inert atmosphere (e.g., nitrogen or argon)

Protocol: Coordination-Insertion Polymerization using Stannous Octoate

-

Preparation: All glassware is flame-dried under vacuum and cooled under a stream of dry nitrogen. The monomer, oxepane-2,7-dione, is purified by vacuum distillation and stored under an inert atmosphere. The solvent (toluene) is dried over a suitable drying agent and distilled.

-

Reaction Setup: In a flame-dried Schlenk flask, the desired amount of oxepane-2,7-dione is dissolved in anhydrous toluene.

-

Initiation: A stock solution of the initiator, stannous octoate, and if needed, a co-initiator like benzyl alcohol, in anhydrous toluene is prepared. The desired amount of the initiator solution is added to the monomer solution via syringe. The monomer-to-initiator ratio will control the final molecular weight of the polymer.

-

Polymerization: The reaction flask is immersed in a preheated oil bath at the desired temperature (e.g., 110-130 °C) and stirred. The progress of the polymerization can be monitored by techniques such as ¹H NMR spectroscopy by observing the disappearance of the monomer peaks.

-

Termination and Purification: Once the desired conversion is achieved, the reaction is cooled to room temperature. The polymer is precipitated by slowly adding the reaction mixture to a large volume of cold methanol with vigorous stirring.

-

Isolation: The precipitated polymer is collected by filtration, washed with fresh methanol, and dried under vacuum to a constant weight.

Characterization of Poly(oxepane-2,7-dione)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To confirm the polymer structure and determine the monomer conversion. The disappearance of the monomer's characteristic peaks and the appearance of new peaks corresponding to the polymer backbone are monitored.

-

¹³C NMR: To provide further confirmation of the polymer's chemical structure.

Gel Permeation Chromatography (GPC):

-

To determine the number-average molecular weight (M_n), weight-average molecular weight (M_w), and the polydispersity index (PDI = M_w/M_n) of the synthesized polymer.

Differential Scanning Calorimetry (DSC):

-

To determine the thermal properties of the polymer, such as the glass transition temperature (T_g) and the melting temperature (T_m) if the polymer is semi-crystalline.

Polymerization Mechanism and Workflow

The ring-opening polymerization of oxepane-2,7-dione initiated by stannous octoate in the presence of an alcohol (ROH) proceeds via a coordination-insertion mechanism.

Caption: Coordination-Insertion Polymerization of Oxepane-2,7-dione.

The experimental workflow for the synthesis and characterization of poly(oxepane-2,7-dione) is a systematic process to ensure a well-defined polymer.

Caption: Experimental Workflow for Poly(oxepane-2,7-dione) Synthesis.

Conclusion

The ring-opening polymerization of oxepane-2,7-dione is a thermodynamically favorable process primarily driven by the release of ring strain. While specific thermodynamic parameters require further experimental determination, analogies to similar seven-membered cyclic monomers provide a strong basis for understanding its polymerizability. The polymerization can be effectively controlled using coordination-insertion catalysts like stannous octoate to yield polyesters with tunable molecular weights. The detailed protocols and characterization methods outlined in this guide provide a solid foundation for researchers and professionals in the development of novel biomaterials and drug delivery systems based on poly(oxepane-2,7-dione). Further research to precisely quantify the thermodynamic parameters will enable even finer control over the synthesis and properties of this promising polymer.

References

Methodological & Application

Application Notes and Protocols for Cationic Ring-Opening Polymerization of Oxepane-2,7-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxepane-2,7-dione, also known as adipic anhydride (B1165640), is a seven-membered cyclic anhydride monomer. Its polymerization via cationic ring-opening polymerization (CROP) yields poly(adipic anhydride), a biodegradable and biocompatible polymer with significant potential in the field of drug delivery.[1] The anhydride linkages in the polymer backbone are susceptible to hydrolysis, leading to surface erosion and controlled release of encapsulated therapeutic agents. This characteristic makes poly(adipic anhydride) an attractive candidate for developing sustained-release drug delivery systems.[1]

This document provides detailed application notes and protocols for the synthesis of oxepane-2,7-dione and its subsequent cationic ring-opening polymerization using Lewis acid initiators such as Boron Trifluoride Etherate (BF₃·OEt₂) and Aluminum Chloride (AlCl₃).

Synthesis of Oxepane-2,7-dione Monomer

The synthesis of oxepane-2,7-dione is typically achieved through the dehydration of adipic acid, often using acetic anhydride, followed by a depolymerization step to obtain the cyclic monomer.

Experimental Protocol: Monomer Synthesis

Materials:

-

Adipic acid

-

Acetic anhydride

-

Zinc acetate (B1210297) dihydrate (catalyst for depolymerization)

-

Anhydrous toluene (B28343)

-

Anhydrous hexane (B92381)

Procedure:

-

Formation of Poly(adipic anhydride): In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine adipic acid and an excess of acetic anhydride.

-

Heat the mixture to reflux and maintain for at least 30 minutes to form a prepolymer of poly(adipic anhydride).

-

Remove the excess acetic anhydride and acetic acid by-product under reduced pressure using a rotary evaporator.

-

Depolymerization to Cyclic Monomer: To the resulting polymeric adipic anhydride, add a catalytic amount of zinc acetate dihydrate (approximately 0.5-2% by weight of the initial adipic acid).

-

Heat the mixture under high vacuum at a temperature range of 175-225°C. The cyclic monomer, oxepane-2,7-dione, will distill from the reaction mixture.

-

Purification: Collect the distilled monomer. Further purification can be achieved by recrystallization from a mixture of anhydrous toluene and hexane to yield pure, crystalline oxepane-2,7-dione.

Cationic Ring-Opening Polymerization (CROP) of Oxepane-2,7-dione

Cationic ring-opening polymerization of oxepane-2,7-dione is initiated by Lewis acids, which activate the monomer towards nucleophilic attack by another monomer or the growing polymer chain.

Signaling Pathway of Cationic Ring-Opening Polymerization

References

Synthesis of Block Copolymers Using Oxepane-2,7-dione: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of biodegradable and biocompatible block copolymers is a cornerstone of advanced drug delivery systems, tissue engineering, and various biomedical applications. Oxepane-2,7-dione, a cyclic ester, presents a versatile building block for the creation of polyesters with tunable properties. Through ring-opening polymerization (ROP), oxepane-2,7-dione can be polymerized with other cyclic monomers, such as L-lactide and ε-caprolactone, to form well-defined block copolymers. These copolymers self-assemble into various nanostructures, such as micelles and nanoparticles, which can encapsulate therapeutic agents, enhancing their solubility, stability, and pharmacokinetic profiles.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of block copolymers incorporating oxepane-2,7-dione, aimed at researchers in polymer chemistry and drug development.

Applications in Drug Delivery

Amphiphilic block copolymers, consisting of distinct hydrophobic and hydrophilic segments, are extensively utilized in the pharmaceutical sciences.[2] In aqueous environments, these copolymers can self-assemble into core-shell nanostructures, such as micelles, where the hydrophobic core serves as a reservoir for poorly water-soluble drugs.[3] The hydrophilic shell, often composed of biocompatible polymers like poly(ethylene glycol) (PEG), provides a stealth-like characteristic, prolonging circulation time and reducing clearance by the reticuloendothelial system.

Block copolymers synthesized from oxepane-2,7-dione and other biodegradable monomers like lactide and caprolactone (B156226) are particularly promising for drug delivery applications. The resulting polyesters are hydrolytically degradable, breaking down into non-toxic, small molecules that can be safely metabolized and cleared from the body. The ability to precisely control the block lengths and overall molecular weight of these copolymers allows for the fine-tuning of drug release kinetics and the physical properties of the drug carrier.[4] For instance, the ratio of the hydrophobic to hydrophilic blocks can influence the drug loading capacity and the stability of the resulting nanoparticles.[3]

Key Advantages for Drug Delivery:

-

Biocompatibility and Biodegradability: The polyester (B1180765) backbone is susceptible to hydrolysis, leading to biocompatible degradation products.[2]

-

Tunable Properties: The physical and chemical properties of the copolymers can be tailored by adjusting the monomer composition and block lengths.

-

Controlled Drug Release: The degradation rate of the polymer matrix can be controlled, allowing for sustained and targeted drug release.[2]

-

Enhanced Drug Solubility: The hydrophobic core of the self-assembled nanostructures can encapsulate hydrophobic drugs, improving their bioavailability.[3]

-

Improved Pharmacokinetics: The hydrophilic shell can shield the encapsulated drug from premature degradation and clearance, leading to longer circulation times.[1]

Experimental Protocols

The following protocols are based on established methods for the ring-opening polymerization of cyclic esters, particularly the synthesis of triblock copolymers of L-lactide and 1,5-dioxepan-2-one (B1217222), a close structural analog of oxepane-2,7-dione.[5] These protocols can be adapted for the synthesis of various block copolymer architectures.

Materials

-

Monomers: Oxepane-2,7-dione, L-lactide (recrystallized from dry toluene (B28343) and dried under vacuum), ε-caprolactone (distilled over CaH₂).

-

Initiator: 1,1,6,6-tetra-n-butyl-1,6-distanna-2,5,7,10-tetraoxacyclodecane (or other suitable initiators like stannous octoate).

-

Solvent: Chloroform (dried over CaH₂ and distilled under inert atmosphere).

-

Purification: Methanol (B129727), Toluene.

-

Inert Gas: High-purity nitrogen or argon.

Protocol 1: Synthesis of Poly(L-lactide-b-oxepane-2,7-dione-b-L-lactide) Triblock Copolymer

This protocol describes a two-step sequential addition polymerization.

Step 1: Synthesis of the Poly(oxepane-2,7-dione) Middle Block

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve the desired amount of 1,1,6,6-tetra-n-butyl-1,6-distanna-2,5,7,10-tetraoxacyclodecane initiator in dry chloroform.

-

Add the calculated amount of oxepane-2,7-dione monomer to the initiator solution. The initial monomer concentration should be approximately 1 mol/L.[5]

-

Stir the reaction mixture at 60 °C. Monitor the monomer conversion by ¹H NMR spectroscopy. The polymerization is typically allowed to proceed to high conversion (>99%).[5]

Step 2: Addition and Polymerization of L-lactide End Blocks

-

Once the oxepane-2,7-dione polymerization is complete, take an aliquot for characterization (GPC, NMR).

-

To the living poly(oxepane-2,7-dione) solution, add a solution of L-lactide in dry chloroform. The amount of L-lactide will determine the length of the end blocks.

-

Continue to stir the reaction mixture at 60 °C until the L-lactide polymerization is complete, as monitored by ¹H NMR.

-

Terminate the polymerization by precipitating the copolymer in a large excess of cold methanol.

-

Filter and wash the precipitated polymer with methanol to remove any unreacted monomers and initiator residues.

-

Dry the resulting triblock copolymer under vacuum at room temperature to a constant weight.

Characterization

-

¹H NMR Spectroscopy: To determine the molar composition of the copolymer by comparing the peak integrals of the characteristic protons of each block.[5]

-

Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI) of the homopolymer and the final block copolymer.

-

Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (T₉) and melting temperature (Tₘ) of the copolymer.

Data Presentation

The following tables summarize representative quantitative data for triblock copolymers synthesized from L-lactide and 1,5-dioxepan-2-one (DXO), a close analog of oxepane-2,7-dione.[5] This data provides a reference for the expected molecular characteristics of the synthesized polymers.

Table 1: Experimental Conditions and Molecular Weight Data for Poly(L-lactide-b-1,5-dioxepan-2-one-b-L-lactide) Synthesis [5]

| Sample | [DXO]₀/[I]₀ | [L-LA]₀/[I]₀ | Time (h) | Mₙ (calc) ( g/mol ) | Mₙ (GPC) ( g/mol ) | PDI (Mₙ/Mₙ) |

| Poly(DXO) | 100 | - | 2 | 12,800 | 13,500 | 1.15 |

| Block Copolymer 1 | 100 | 200 | 24 | 41,600 | 45,200 | 1.25 |

| Block Copolymer 2 | 150 | 300 | 36 | 62,400 | 68,100 | 1.30 |

| Block Copolymer 3 | 200 | 400 | 48 | 83,200 | 90,500 | 1.35 |

Table 2: Composition and Thermal Properties of Poly(L-lactide-b-1,5-dioxepan-2-one-b-L-lactide) Copolymers [5]

| Sample | DXO in feed (mol%) | DXO in copolymer (mol%) | L-LA in copolymer (mol%) | T₉ (°C) | Tₘ (°C) |

| Block Copolymer 1 | 33 | 31 | 69 | 45 | 155 |

| Block Copolymer 2 | 33 | 32 | 68 | 43 | 158 |

| Block Copolymer 3 | 33 | 30 | 70 | 46 | 160 |

Visualizations

The following diagrams illustrate the key processes in the synthesis and application of block copolymers from oxepane-2,7-dione.

Caption: Ring-Opening Polymerization (ROP) mechanism of oxepane-2,7-dione.

Caption: Experimental workflow for the synthesis of block copolymers.

Caption: Application of block copolymers in drug delivery systems.

References

- 1. Block copolymers as drug carriers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Block copolymers for drug delivery nano systems (DDnSs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Photoresponsive Block Copolymer Prodrug Nanoparticles as Delivery Vehicle for Single and Dual Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

Application Notes and Protocols for Oxepane-2,7-dione in Biodegradable Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxepane-2,7-dione, also known as adipic anhydride (B1165640), is a versatile cyclic monomer employed in the synthesis of biodegradable polyesters through ring-opening polymerization (ROP). These polymers are of significant interest in the biomedical and pharmaceutical fields due to their biocompatibility and tunable degradation profiles. This document provides detailed application notes and experimental protocols for the synthesis and characterization of polymers derived from oxepane-2,7-dione, with a focus on their application in drug delivery systems.

Polymers derived from oxepane-2,7-dione, such as poly(adipic anhydride) (PAA), are characterized by their hydrolytically labile anhydride bonds, which lead to predictable degradation kinetics.[1] Copolymerization of oxepane-2,7-dione with other cyclic esters, such as ε-caprolactone, allows for the fine-tuning of the physicochemical properties of the resulting materials, including their degradation rate, crystallinity, and mechanical strength, making them suitable for a wide range of applications from biodegradable packaging to advanced drug delivery vehicles.[2]

Data Presentation

Table 1: Properties of Poly(adipic anhydride) (PAA)

| Property | Value | Reference |

| Number-Average Molecular Weight (Mn) | ~2,000 Da | [3] |

| Weight-Average Molecular Weight (Mw) | ~3,000 Da | [3] |

| Melting Temperature (Tm) | 76 °C | [3] |

| Heat of Fusion (ΔHf) | ~40 J/g | [3] |

Table 2: Properties of Poly(adipic anhydride-co-ε-caprolactone) Copolymers

| Monomer Feed Ratio (Adipic Anhydride:ε-Caprolactone) | Monomer Concentration (vol %) | Weight-Average Molecular Weight (Mw) | Polydispersity Index (PDI) | PCL/PAA Molar Ratio in Copolymer |

| 1:1 | 20 | 5.8 x 10^4 | 1.85 | 1.05 |

| 1:1 | 30 | 6.2 x 10^4 | 1.78 | 1.03 |

| 1:1 | 50 | 7.1 x 10^4 | 1.65 | 1.02 |

Data adapted from sequential polymerization studies.[2]

Experimental Protocols

Protocol 1: Synthesis of Oxepane-2,7-dione (Adipic Anhydride)

This protocol describes the synthesis of oxepane-2,7-dione from adipic acid.[4][5]

Materials:

-

Adipic acid

-

Acetic anhydride

-

Zinc acetate (B1210297) (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Distillation apparatus

-

Vacuum source

Procedure:

-

Combine adipic acid and acetic anhydride (e.g., 96.28 g adipic acid in 400 mL acetic anhydride) in a round-bottom flask equipped with a reflux condenser.[4]

-

Reflux the mixture at 160 °C for 4 hours.[4]

-

Remove the excess acetic acid and acetic anhydride by-product under vacuum.[4]

-

Add a catalytic amount of zinc acetate to the resulting prepolymer.[4]

-

Set up a distillation apparatus and slowly increase the temperature.

-

Collect the clear, colorless liquid product, oxepane-2,7-dione, which distills at approximately 200 °C.[4]

-

The expected yield is approximately 82.5%.[4]

Protocol 2: Synthesis of Poly(adipic anhydride-co-ε-caprolactone)

This protocol details the sequential block copolymerization of ε-caprolactone and oxepane-2,7-dione (adipic anhydride).[2]

Materials:

-

ε-caprolactone (distilled before use)

-

Oxepane-2,7-dione (adipic anhydride)

-

Potassium poly(ethylene glycol)ate (PEGOK) as initiator

-

Tetrahydrofuran (THF), anhydrous

-

Petroleum ether

-

Nitrogen gas supply

-